molecular formula C6Cl2F10 B3043293 1,1-Dichloroperfluorocyclohexane CAS No. 839-08-7

1,1-Dichloroperfluorocyclohexane

Cat. No. B3043293
CAS RN: 839-08-7
M. Wt: 332.95 g/mol
InChI Key: HDRXJTRBIHARLO-UHFFFAOYSA-N
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Description

1,1-Dichloroperfluorocyclohexane (C6Cl2F10) is a fluorinated organic compound that belongs to the family of perfluorocarbons. It is a colorless liquid with a boiling point of 160°C and a molecular weight of 406. It is widely used in scientific research due to its unique properties such as high solubility, low toxicity, and chemical stability.

Mechanism of Action

The mechanism of action of 1,1-Dichloroperfluorocyclohexane is not fully understood. However, it is believed to interact with cell membranes and alter their properties. It has been shown to increase the fluidity of cell membranes and enhance the permeability of certain ions. It also has a high affinity for lipids and can accumulate in the fatty tissues of the body.
Biochemical and Physiological Effects:
1,1-Dichloroperfluorocyclohexane has been shown to have a number of biochemical and physiological effects. It has been shown to increase the oxygen-carrying capacity of blood and improve tissue oxygenation. It has also been shown to reduce inflammation and promote tissue repair. In addition, it has been shown to have antioxidant properties and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 1,1-Dichloroperfluorocyclohexane in lab experiments include its high solubility, low toxicity, and chemical stability. It is also non-flammable and non-corrosive, making it safe to handle. However, its high boiling point can make it difficult to work with, and its high cost can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 1,1-Dichloroperfluorocyclohexane. One area of research is the development of new synthesis methods to improve yield and reduce cost. Another area of research is the study of its potential as a therapeutic agent for various diseases, such as cancer and cardiovascular disease. In addition, there is a need for further research on its environmental impact and potential toxicity.

Scientific Research Applications

1,1-Dichloroperfluorocyclohexane is widely used in scientific research due to its unique properties. It is used as a solvent for organic compounds, a surfactant in emulsion polymerization, and a heat transfer fluid in high-temperature applications. It is also used as a contrast agent in medical imaging due to its high solubility in blood and tissues. In addition, it is used as a model compound for studying the behavior of perfluorocarbons in the environment.

properties

IUPAC Name

1,1-dichloro-2,2,3,3,4,4,5,5,6,6-decafluorocyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl2F10/c7-1(8)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRXJTRBIHARLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(Cl)Cl)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl2F10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dichloroperfluorocyclohexane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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